![molecular formula C22H12Br2 B14117986 1,4-Bis((3-bromophenyl)ethynyl)benzene](/img/structure/B14117986.png)
1,4-Bis((3-bromophenyl)ethynyl)benzene
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Overview
Description
1,4-Bis((3-bromophenyl)ethynyl)benzene is an organic compound with the molecular formula C22H12Br2. It is a derivative of benzene, featuring two ethynyl groups each bonded to a 3-bromophenyl group at the 1 and 4 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis((3-bromophenyl)ethynyl)benzene can be synthesized through a series of palladium-catalyzed cross-coupling reactions. One common method involves the use of the Suzuki-Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form carbon-carbon bonds . The general reaction conditions include:
Reagents: 3-bromophenylboronic acid, 1,4-dibromobenzene, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((3-bromophenyl)ethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl groups can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and mild heating (50-70°C).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or ketones from the ethynyl groups.
Reduction: Formation of alkanes or alkenes from the ethynyl groups.
Scientific Research Applications
1,4-Bis((3-bromophenyl)ethynyl)benzene has several scientific research applications:
Materials Science: Used in the synthesis of organic semiconductors and conductive polymers for electronic devices.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its unique electronic properties.
Liquid Crystals: Applied in the formulation of liquid crystal materials for display technologies.
Mechanism of Action
The mechanism of action of 1,4-Bis((3-bromophenyl)ethynyl)benzene primarily involves its ability to participate in π-conjugation and electron delocalization. The ethynyl groups facilitate the formation of extended π-systems, which enhance the compound’s electronic properties. These properties are crucial for its applications in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but without the bromine atoms, leading to different reactivity and applications.
1,4-Bis((4-bromophenyl)ethynyl)benzene: Similar structure with bromine atoms at different positions, affecting its electronic properties.
Uniqueness
1,4-Bis((3-bromophenyl)ethynyl)benzene is unique due to the presence of bromine atoms at the 3-position of the phenyl rings, which influences its reactivity and electronic properties. This structural feature makes it particularly suitable for specific applications in organic electronics and materials science .
Properties
Molecular Formula |
C22H12Br2 |
---|---|
Molecular Weight |
436.1 g/mol |
IUPAC Name |
1,4-bis[2-(3-bromophenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H12Br2/c23-21-5-1-3-19(15-21)13-11-17-7-9-18(10-8-17)12-14-20-4-2-6-22(24)16-20/h1-10,15-16H |
InChI Key |
OZTZSILVAZLBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CC2=CC=C(C=C2)C#CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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